N,N'-Diphenylsuberamide-d10
Description
N,N'-Diphenylsuberamide-d10 (CAS: 14354-86-0) is a deuterated derivative of N,N'-Diphenylsuberamide, where ten hydrogen atoms are replaced with deuterium. Its molecular formula is C20H14D10N2O2, with a molecular weight of approximately 334.42 g/mol . This compound is primarily utilized as an internal standard in analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) due to its isotopic purity, which minimizes signal interference . The "suberamide" core refers to the eight-carbon aliphatic chain (derived from suberic acid) linking two phenyl-substituted amide groups, distinguishing it from shorter-chain or aromatic-backbone analogs.
Properties
CAS No. |
1215634-35-7 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
334.485 |
IUPAC Name |
N,N/'-bis(2,3,4,5,6-pentadeuteriophenyl)octanediamide |
InChI |
InChI=1S/C20H24N2O2/c23-19(21-17-11-5-3-6-12-17)15-9-1-2-10-16-20(24)22-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H,21,23)(H,22,24)/i3D,4D,5D,6D,7D,8D,11D,12D,13D,14D |
InChI Key |
QOSWSNDWUATJBJ-QQJQIFQQSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2 |
Synonyms |
N1,N8-Diphenyl-octanediamide-d10; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares N,N'-Diphenylsuberamide-d10 with structurally related diamides and deuterated analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C20H14D10N2O2 | 334.42 | 14354-86-0 | Aliphatic 8-carbon chain, deuterated |
| N,N′-Dimethylphthalamide | C10H12N2O2 | 192.22 | 19532-98-0 | Phthalic acid backbone, dimethyl groups |
| N,N'-Diphenylurea-d10 | C13H2D10N2O | 222.31 | - | Urea core, deuterated phenyl groups |
| N,N'-Diphenylbenzidine | C24H20N2 | 336.44 | 531-91-9 | Biphenyl aromatic diamine structure |
Key Observations:
- Backbone Differences: this compound features a flexible aliphatic chain, enhancing solubility in non-polar solvents compared to rigid aromatic analogs like N,N′-Dimethylphthalamide (phthalic acid-derived) . N,N'-Diphenylbenzidine contains a conjugated biphenyl structure, enabling applications in electroluminescent materials due to electron delocalization .
Deuterium Substitution :
Functional and Application Comparison
| Compound | Primary Applications | Key Advantages | Limitations |
|---|---|---|---|
| This compound | - Internal standard in MS/NMR - Polymer crosslinking studies |
High isotopic purity, stable aliphatic chain | Limited solubility in polar solvents |
| N,N′-Dimethylphthalamide | - Organic synthesis precursor - Polymer additives |
Low molecular weight, cost-effective | Limited thermal stability |
| N,N'-Diphenylurea-d10 | - Isotopic labeling - Drug metabolism studies |
Strong hydrogen-bonding capacity | Susceptibility to hydrolysis |
| N,N'-Diphenylbenzidine | - Electroluminescent materials - Dye synthesis |
Conjugated structure for electron transport | Potential carcinogenicity concerns |
Research Findings:
Solubility and Stability :
Analytical Utility :
- Deuterated compounds like this compound demonstrate >99% isotopic enrichment , critical for trace analysis in biological samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
